molecular formula C6H11NO2 B12946318 6-Oxa-2-azaspiro[3.4]octan-8-ol

6-Oxa-2-azaspiro[3.4]octan-8-ol

Cat. No.: B12946318
M. Wt: 129.16 g/mol
InChI Key: URMNRBJOJGEXFT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic compounds are not merely chemical curiosities; they are prevalent in a wide array of natural products and have demonstrated significant potential in the development of novel therapeutics. bohrium.comresearchgate.net Their inherent three-dimensionality allows for a more precise interaction with biological targets, such as proteins and enzymes, compared to their flatter, aromatic counterparts. tandfonline.com This structural rigidity can minimize the conformational entropy penalty upon binding, potentially leading to higher affinity and selectivity. researchgate.netresearchgate.net

The introduction of spirocyclic motifs into drug candidates has been shown to favorably modulate key physicochemical properties, including aqueous solubility, lipophilicity (logP), and metabolic stability. tandfonline.combldpharm.comresearchgate.net By increasing the fraction of sp3-hybridized carbons (Fsp3), a measure of a compound's three-dimensionality, spirocycles can enhance the "drug-likeness" of a molecule and increase its probability of success in clinical development. bldpharm.com Consequently, there is a burgeoning interest in developing efficient synthetic methods to access a diverse range of spirocyclic scaffolds. bohrium.comresearchgate.net

Architectural Features and Conformational Attributes of Spiro[3.4]octane Systems

The spiro[3.4]octane framework, which consists of a four-membered ring fused to a five-membered ring through a common spiro-carbon, presents a unique set of architectural and conformational characteristics. The fusion of these two rings creates a rigid structure with well-defined three-dimensional orientations of its substituents. researchgate.netresearchgate.net This rigidity is a key advantage in structure-based drug design, as it allows for more predictable and computationally modelable interactions with protein binding sites. mdpi.com

The synthesis of such strained spiro-heterocycles, particularly those containing a four-membered ring, has been a focus of synthetic chemists. researchgate.net The defined spatial arrangement of substituents on these scaffolds provides predictable exit vectors, which is crucial for designing molecules that can effectively probe the three-dimensional space of a biological target. researchgate.net

Specific Research Focus and Emerging Interest in the 6-Oxa-2-azaspiro[3.4]octan-8-ol Scaffold

Within the broader class of spirocycles, the this compound scaffold has emerged as a molecule of interest. This particular compound incorporates a tetrahydrofuran (B95107) ring and an azetidine (B1206935) ring, both of which are important pharmacophores in their own right. The presence of both an oxygen and a nitrogen atom within the spirocyclic framework introduces opportunities for hydrogen bonding and other polar interactions, which are critical for molecular recognition in biological systems.

The synthesis of related 2-azaspiro[3.4]octane systems has been explored through various annulation strategies, utilizing readily available starting materials and conventional chemical transformations. rsc.org The development of stereoselective methods for the synthesis of such sp3-rich heterocycles is an active area of research, with transition-metal catalyzed domino cyclization reactions showing promise. scholaris.ca The combination of the 2,6-diazaspiro[3.4]octane scaffold with other pharmacologically active moieties has led to the discovery of potent antibacterial agents. mdpi.com

While specific research on this compound is still developing, its structural motifs are present in compounds that have been investigated for their potential as antibacterial agents against Mycobacterium tuberculosis. mdpi.com The unique combination of a spirocyclic core with heteroatoms and a hydroxyl group makes this compound a valuable building block for the creation of more complex and biologically active molecules.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-1-9-4-6(5)2-7-3-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNRBJOJGEXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CNC2)CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxa 2 Azaspiro 3.4 Octan 8 Ol and Its Analogs

Foundational Strategies for Spiro[3.4]octane Core Construction

The creation of the spiro[3.4]octane core, which consists of a four-membered ring fused to a five-membered ring through a spiro-carbon, can be achieved through various synthetic strategies. These methods often involve the sequential or convergent formation of the constituent rings.

Annulation Reactions for Four-Membered and Five-Membered Ring Formation

Annulation, or ring-forming, reactions are a cornerstone of spirocycle synthesis. For the spiro[3.4]octane system, this can involve either the formation of the four-membered ring onto a pre-existing five-membered ring or vice versa. rsc.org The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

One common approach involves the annulation of a cyclopentane (B165970) ring. rsc.org For instance, Lewis acid-promoted reactions of spiroepoxyoxindoles with allylsilanes have been utilized to construct fused and spirocyclic oxindoles. acs.org Another strategy is the [3+2] annulation of azadienes with haloalcohols to produce spiro-oxazolidines under mild, metal-free conditions. researchgate.net These methods highlight the versatility of annulation reactions in building complex spirocyclic frameworks.

Staudinger Reaction in β-Lactam Spirocycle Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful and widely used method for the synthesis of β-lactams. acs.org This reaction has been successfully applied to the construction of spiro-β-lactams, where one of the rings of the spirocycle is the four-membered β-lactam ring. uc.ptthieme-connect.de The reaction is known for its high regioselectivity and stereoselectivity, making it a preferred method for creating complex chiral spirocycles. thieme-connect.de

For example, the synthesis of dispirooxindole-β-lactams has been achieved through a one-pot Staudinger ketene-imine cycloaddition. mdpi.com In this approach, ketenes are generated in situ from N-aryl-2-oxo-pyrrolidine-3-carboxylic acids and reacted with isatinimines to yield the desired spirocyclic products. mdpi.com The Staudinger reaction has also been employed in the synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one derivative, demonstrating its utility in accessing the core structure of interest. researchgate.net

Approaches Involving Ring Expansion and Cycloaddition Reactions

Ring expansion and cycloaddition reactions provide alternative pathways to oxetane-containing spirocycles. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes. mdpi.comnumberanalytics.comrsc.org This reaction proceeds through an excited state of the carbonyl compound and can be initiated by UV light or, more recently, by visible light using a photocatalyst. acs.orgacs.org The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by the nature of the reactants and reaction conditions. rsc.org

The Corey–Chaikovsky reaction offers another route to oxetanes, particularly through epoxide expansion. researchgate.netrsc.org This reaction involves the treatment of a ketone or aldehyde with a sulfur ylide to form an epoxide, which can then be expanded to the corresponding oxetane (B1205548). youtube.comgoogle.com For instance, a multi-step synthesis of a substituted 1-oxaspiro[3.3]heptane utilized a Corey-Chaikovsky epoxide expansion as a key step. researchgate.netrsc.org These cycloaddition and ring-expansion strategies are valuable tools for constructing the four-membered oxetane ring found in 6-oxa-2-azaspiro[3.4]octan-8-ol.

Synthesis of this compound

The specific synthesis of this compound involves the careful selection of precursors and a well-defined reaction sequence.

Identification and Preparation of Key Precursors and Starting Materials

The synthesis of this compound and its analogs often starts from readily available materials that can be elaborated into the key spirocyclic core. A common precursor for the oxetane ring is 3-oxocyclobutanecarboxylic acid. researchgate.net For the azetidine (B1206935) portion, derivatives of azetidine-3-ol are frequently employed.

One documented synthesis of a related analog, tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, starts from tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate. nih.gov This highlights the use of functionalized azetidine derivatives as key building blocks. Another approach to a related 2-oxa-6-azaspiro[3.3]heptane building block started from commercially available materials, emphasizing the importance of accessible starting points for practical synthesis. ethz.ch

The following table summarizes some of the key precursors used in the synthesis of related spirocyclic systems.

PrecursorTarget Spirocyclic SystemReference
3-Oxocyclobutanecarboxylic acid1-Oxaspiro[3.3]heptane derivatives researchgate.net
tert-Butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylatetert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate nih.gov
Isatin and N-aryl-2-oxo-pyrrolidine-3-carboxylic acidsDispirooxindole-β-lactams mdpi.com

Detailed Reaction Sequences and Optimization of Synthetic Conditions

The construction of the 6-oxa-2-azaspiro[3.4]octane ring system requires a sequence of reactions that are carefully optimized to maximize yield and purity.

A synthesis of tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, an analog of the target compound, involves the reaction of tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate with 3,5-dichloropyridine-N-oxide, methanesulfonic acid, and a gold catalyst. nih.gov This reaction proceeds to give the desired spirocyclic ketone in a 50% yield. nih.gov Further transformation of this ketone could potentially lead to this compound.

The synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one has been achieved via a Staudinger reaction, showcasing a different synthetic strategy. researchgate.net In the synthesis of dispirooxindole-β-lactams, reaction conditions were optimized by using TsCl as an activating co-reagent for the in situ generation of ketenes. mdpi.com

The following table outlines a reaction sequence for a related spirocyclic compound, highlighting the conditions and yields.

StepReactantsReagents and ConditionsProductYieldReference
1tert-Butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate3,5-Dichloropyridine-N-oxide, methanesulfonic acid, triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidatetert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate50% nih.gov
2tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateLDA, Comins' reagenttert-Butyl 7-(((trifluoromethyl)sulfonyl)oxy)-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylateNot Reported nih.gov

Protecting Group Strategies for Amine and Alcohol Functionalities

The synthesis and manipulation of the 6-oxa-2-azaspiro[3.4]octane scaffold necessitate the use of protecting groups for the reactive amine and alcohol functionalities. The choice of protecting group is critical, as it must be stable to the reaction conditions used for subsequent modifications and easily removable under mild conditions.

The most common protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group . researchgate.net The Boc group is readily introduced by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net It is valued for its stability under a wide range of non-acidic conditions, including exposure to nucleophiles and bases. researchgate.net For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related spirocyclic ketone, utilizes Boc protection to shield the azetidine nitrogen during oxidation of the alcohol. researchgate.net Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane. google.com

Other protecting groups for the nitrogen atom include the benzyl (B1604629) (Bn) and benzhydryl (Dpm) groups. A benzyl group can be introduced via alkylation and is often removed by catalytic hydrogenation using palladium on carbon (Pd/C). google.comgoogle.com For example, 2-benzyl-6-oxa-2-azaspiro[3.4]octan-1-one is a known intermediate where the nitrogen is protected by a benzyl group. google.com Similarly, the synthesis of a 6,6-dimethyl-5-oxa-2-azaspiro[3.4]octane derivative employed a benzhydryl protecting group, which was subsequently cleaved using hydrogenolysis. google.com In some contexts, a p-toluenesulfonyl (Tosyl or Ts) group has been used, which is known for its stability and can be removed under specific reductive conditions. ethz.ch

The hydroxyl group at the C-8 position can also be protected, often as a preliminary step before modifications elsewhere on the scaffold. Protection strategies typically involve conversion to ethers or esters, which can be cleaved later in the synthetic sequence.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentCommon Deprotection ConditionsReference
Amine (Azetidine)tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic Acid (TFA) researchgate.netresearchgate.net
Amine (Azetidine)BenzylBnBenzyl bromideH₂, Pd/C (Hydrogenolysis) google.com
Amine (Azetidine)BenzhydrylDpmDiphenylmethyl bromideH₂, Pd/C (Hydrogenolysis) google.com
Amine (Azetidine)p-ToluenesulfonylTs/TosylTosyl chloride (TsCl)HBr in Acetic Acid ethz.ch

Synthesis of Functionalized Derivatives of this compound

The functionalization of the 6-oxa-2-azaspiro[3.4]octane core is a key strategy in medicinal chemistry to modulate pharmacological activity and optimize drug-like properties. acs.org Research into inhibitors for targets like the SARS-CoV-2 3CL protease has shown that incorporating the 6-oxa-2-azaspiro[3.4]octane moiety can lead to a favorable balance of potency and metabolic stability. acs.orgacs.org Derivatization can occur at three primary locations: the C-8 hydroxyl group, the azetidine nitrogen, and the peripheral C-5, C-6, or C-7 positions on the tetrahydrofuran (B95107) ring. nih.govsemanticscholar.org

Derivatization at the Hydroxyl Group (e.g., esterification, etherification)

The secondary alcohol at the C-8 position is a prime site for derivatization. One of the most common transformations is oxidation to the corresponding ketone, 6-oxa-2-azaspiro[3.4]octan-8-one. This conversion can be accomplished using standard oxidizing agents like Dess-Martin periodinane (DMP), as demonstrated in the synthesis of the related tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. researchgate.net

The resulting ketone is a versatile intermediate for further functionalization. For example, it can be converted into an enol triflate, such as t-butyl 7-(((trifluoromethyl)sulfonyl)oxy)-5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate, by reaction with a triflating agent like Comins' reagent in the presence of a strong base like lithium diisopropylamide (LDA). nih.gov This enol triflate can then participate in various cross-coupling reactions to introduce new substituents. The hydroxyl group can also undergo direct esterification by reaction with carboxylic acids or their activated derivatives, or etherification via Williamson ether synthesis, although specific examples for this exact scaffold are less commonly detailed in the surveyed literature. evitachem.com

Starting Functional GroupReaction TypeReagentsProduct Functional GroupReference
Hydroxyl (-OH)OxidationDess-Martin Periodinane (DMP)Ketone (C=O) researchgate.net
Ketone (C=O)Triflation (of enolate)LDA, Comins' ReagentEnol Triflate (-OTf) nih.gov

Modifications at the Azetidine Nitrogen (e.g., acylation, alkylation)

The secondary amine of the azetidine ring is readily functionalized through N-acylation and N-alkylation reactions. These modifications are fundamental for attaching the spirocycle to a larger molecular framework or for modulating its physicochemical properties.

N-Acylation is frequently employed, with the introduction of a Boc group being a prime example, as discussed in the protecting group section. researchgate.net Beyond protection, the nitrogen can be acylated with other groups to form stable amides. For instance, the azetidine nitrogen can be functionalized by reacting it with an acyl chloride or anhydride. A related structure, ethyl 2-azaspiro[3.4]octane-2-carboxylate, was synthesized, demonstrating the formation of a carbamate (B1207046) linkage at the nitrogen. epo.org

N-Alkylation involves the formation of a new carbon-nitrogen bond. A common method is reductive amination or direct alkylation with an appropriate alkyl halide. The synthesis of 2-benzyl-6-oxa-2-azaspiro[3.4]octan-1-one serves as an example of N-benzylation, where a benzyl group is attached to the azetidine nitrogen. google.com This modification not only serves as a protecting strategy but also introduces a bulky substituent that can influence the molecule's biological activity.

Reaction TypeReagentsFunctional Group IntroducedExample Product ClassReference
N-AcylationDi-tert-butyl dicarbonate (Boc)₂Otert-Butoxycarbonyl (Boc)N-Boc protected azetidine researchgate.netresearchgate.net
N-AcylationEthyl chloroformateEthoxycarbonylN-Carbamate derivative epo.org
N-AlkylationBenzyl bromideBenzyl (Bn)N-Benzyl azetidine google.com

Introduction of Peripheral Substituents for Structural Diversification and Scope Expansion

Introducing substituents onto the five-membered tetrahydrofuran ring is a powerful method for achieving structural diversification and expanding the scope of the scaffold. nih.gov These modifications can fine-tune the steric and electronic properties of the molecule, which is essential for optimizing interactions with a biological target.

Substituents can be introduced at various positions. For example, 7-methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride has been synthesized, demonstrating that the ring can be modified with small alkyl groups. semanticscholar.org A 6,6-dimethyl-5-oxa-2-azaspiro[3.4]octane derivative has also been prepared, indicating that gem-dialkyl substitution is possible. google.com More complex substituents can also be installed. In the development of muscarinic M4 receptor agonists, a large piperazine-containing moiety was attached at the 6-position of the 2-azaspiro[3.4]octane core, highlighting the scaffold's tolerance for significant structural additions. epo.org These peripheral modifications are crucial for exploring structure-activity relationships (SAR) and developing compounds with improved pharmacological profiles. nih.govacs.org

SubstituentPosition(s)Example Compound NameReference
Methyl77-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride semanticscholar.org
Dimethyl6,66,6-Dimethyl-5-oxa-2-azaspiro[3.4]octane google.com
Piperazinyl-aryl6Ethyl (6R)-6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate epo.org

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Elucidation of Novel Derivatives

The characterization of novel derivatives of 6-oxa-2-azaspiro[3.4]octan-8-ol relies heavily on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed insights into the molecular structure, connectivity, and elemental composition of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in confirming the successful synthesis of 6-oxa-2-azaspiro[3.4]octane derivatives. For instance, in the analysis of related spirocyclic oxetanes, the diastereotopic nature of the methylene (B1212753) protons adjacent to the spirocenter and within the tetrahydrofuran (B95107) ring gives rise to complex splitting patterns in ¹H NMR spectra. These patterns, along with their specific chemical shifts, are indicative of the rigid, non-planar conformation of the spirocyclic system.

In a study on N-substituted 2-oxa-6-azaspiro[3.4]octane derivatives, detailed 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) were instrumental. wiley-vch.de HSQC correlates proton and carbon signals, allowing for unambiguous assignment of the carbon backbone. NOESY provides information about through-space proton-proton interactions, which is crucial for determining the spatial orientation of substituents on the spirocyclic core. For example, strong NOE cross-peaks can definitively establish the axial or equatorial positioning of a substituent on the azetidine (B1206935) ring. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and elemental formula of a compound, offering a high degree of confidence in its identity. For derivatives of 6-oxa-2-azaspiro[3.4]octane, techniques like Electrospray Ionization (ESI) are commonly used. The measured mass-to-charge ratio (m/z) can be compared to the calculated value for the expected molecular formula, typically with a mass accuracy in the parts-per-million (ppm) range. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the HRMS data for N-tosyl-2-oxa-6-azaspiro[3.3]heptane, a related spirocycle, showed a measured [M]+ of 253.0769, which was in close agreement with the calculated value of 253.0768 for the molecular formula C₁₂H₁₅NO₃S. wiley-vch.de

A representative table of spectroscopic data for a generic N-acylated this compound derivative is presented below, based on typical chemical shifts observed for similar spirocyclic systems.

Proton (¹H) Signal Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-84.5 - 4.7m-CH-OH
H-7, H-7'3.8 - 4.2m-O-CH₂
H-1, H-1', H-3, H-3'3.5 - 3.9m-N-CH₂
H-5, H-5'2.0 - 2.4m-C-CH₂-C
Carbon (¹³C) Signal Chemical Shift (ppm) Assignment
C-4 (Spiro)80 - 85Spiro-carbon
C-870 - 75CH-OH
C-765 - 70O-CH₂
C-1, C-350 - 55N-CH₂
C-535 - 40C-CH₂-C

X-ray Crystallographic Investigations of this compound Scaffolds and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the conformation of the ring systems. While a crystal structure for the parent this compound is not publicly available, analyses of its derivatives have provided significant insights into the geometry of this spirocyclic scaffold.

In a patent detailing the synthesis of piperazine (B1678402) azaspiro derivatives, the structure of a related ethyl (6R)-6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate was solved by direct methods using SHELX software in an orthorhombic space group. pdbj.org The refinement of the structure involved anisotropic displacement parameters for non-hydrogen atoms and the placement of hydrogen atoms in calculated positions. Such studies confirm the connectivity of the spirocyclic system and reveal the puckering of the azetidine ring and the envelope or twisted conformation of the tetrahydrofuran ring.

Below is a hypothetical table of crystallographic data for a derivative of this compound, illustrating the type of information obtained from such an analysis.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)15.7
α (°)90
β (°)90
γ (°)90
Volume (ų)1358.3
Z4
Density (calculated) (g/cm³)1.35
R-factor0.05

Conformational Analysis of the Spiro[3.4]octane System

The spiro[3.4]octane system inherent to this compound is characterized by a significant degree of conformational rigidity. The fusion of the four-membered azetidine ring and the five-membered tetrahydrofuran ring through a common spiro-carbon atom restricts the conformational freedom of both rings compared to their monocyclic counterparts.

The azetidine ring typically adopts a puckered conformation to relieve ring strain. The tetrahydrofuran ring, while more flexible, often exists in an envelope or twisted conformation. The specific conformation adopted can be influenced by the nature and stereochemistry of substituents. The inherent rigidity of the spirocyclic core is a desirable feature in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise presentation of functional groups.

Computational Chemistry and Theoretical Modeling of 6 Oxa 2 Azaspiro 3.4 Octan 8 Ol

Structure-Property Relationship (SPR) Insights from Computational Approaches

Further research and publication in the field of computational chemistry would be required to generate the specific, detailed, and scientifically accurate content requested for 6-Oxa-2-azaspiro[3.4]octan-8-ol.

Applications As Building Blocks in Advanced Organic Synthesis and Materials Science

Potential in Materials Science and Polymer Chemistry

While the primary focus of research on 6-Oxa-2-azaspiro[3.4]octan-8-ol and related structures has been in the life sciences, their unique structural and chemical properties also suggest potential applications in materials science and polymer chemistry. The rigidity and defined geometry of spirocyclic compounds can be exploited to create materials with specific and predictable macroscopic properties.

The incorporation of strained ring systems, such as the oxetane (B1205548) and azetidine (B1206935) in this compound, into polymer backbones can lead to materials with novel thermal and mechanical properties. The development of synthetic methods for creating diverse spirocyclic scaffolds can be applied to the synthesis of new monomers for polymerization. core.ac.uk Although direct research on the use of this compound in polymer chemistry is not extensively documented, the principles of using functionalized building blocks for creating polymers with tailored characteristics are well-established. dtu.dk The synthesis of functionalized oxetanes, which can act as monomers, points towards the potential for creating new polymers. thieme-connect.com

Preclinical Biological Activity Studies and Mechanistic Insights

General Principles of Spirocyclic Systems in Bioactive Molecules

Spirocyclic systems, characterized by two rings sharing a single atom, are gaining prominence in medicinal chemistry due to their unique three-dimensional structures. mdpi.comresearchgate.net This distinct architecture offers a favorable balance of conformational rigidity and flexibility. nih.gov The rigidity can lead to more precise interactions with biological targets, potentially enhancing binding affinity and selectivity, while the inherent three-dimensionality allows for the exploration of new chemical space beyond that of flat, aromatic compounds. mdpi.comnih.govresearchgate.net The spirocyclic framework is found in numerous natural products with diverse biological activities and is increasingly incorporated into synthetic drug candidates to improve their pharmacological profiles. nih.govnih.govresearchgate.net The introduction of a spiro-ring fusion can restrict the conformation of a ligand, reducing the entropic penalty upon binding to a protein target. researchgate.net This can lead to improved potency, selectivity, and physicochemical properties. nih.gov

Modulation of Receptor Agonism/Antagonism (e.g., M4 receptor agonism)

While specific studies on 6-Oxa-2-azaspiro[3.4]octan-8-ol's activity on the M4 muscarinic acetylcholine (B1216132) receptor were not identified in the search results, the broader class of spirocyclic compounds has been investigated for its ability to modulate various receptors. For instance, spirocyclic hybrids have shown affinity for the anaplastic lymphoma kinase (ALK) receptor. nih.govingentaconnect.com The rigid and three-dimensional nature of the spirocyclic scaffold allows for precise orientation of functional groups to interact with receptor binding pockets. This can lead to potent and selective agonism or antagonism. The exploration of spirocyclic systems in the context of G protein-coupled receptors (GPCRs), to which the M4 receptor belongs, is an active area of research, with nearly 47,000 spirocyclic compounds identified as being active against approximately 200 targets, including several GPCRs. researchgate.net

Enzyme Inhibition Studies

Spirocyclic compounds have demonstrated inhibitory activity against a wide range of enzymes, highlighting their potential as therapeutic agents. The unique structural features of these molecules allow them to fit into and interact with the active sites of enzymes, leading to their inhibition.

Pks13 Assay: The thioesterase domain of polyketide synthase 13 (Pks13) is a novel target for anti-tuberculosis drugs. researchgate.netnih.govacs.orgresearchgate.net A benzofuran (B130515) derivative, TAM16, was identified as an inhibitor of Pks13. nih.gov Optimization of this lead compound involved the introduction of various spirocyclic moieties, including 2-oxa-6-azaspiro[3.4]octane. nih.gov This modification resulted in a compound that was potent in the Pks13 assay and exhibited good activity against Mycobacterium tuberculosis. nih.gov The spirocyclic group was found to extend further into the enzyme's active site, forming favorable interactions. nih.gov

3CL Protease Inhibition: The 3C-like protease (3CLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.govbioworld.comnih.gov Structure-guided design has led to the development of potent spirocyclic inhibitors of SARS-CoV-2 3CLpro. nih.govnih.gov These inhibitors, incorporating novel spirocyclic design elements, have shown nanomolar potency and high safety indices. nih.govnih.gov For instance, a series of spiroazetidine derivatives, including one with a 6-oxa-2-azaspiro[3.4]octane moiety, demonstrated a balanced profile of high inhibitory activity and metabolic stability. acs.org

SIRT1 Inhibition: Sirtuin 1 (SIRT1), a class III histone deacetylase, is another enzyme target for which spirocyclic inhibitors have been developed. nih.govingentaconnect.commonash.edunih.gov Novel N-indolylmethyl substituted spiroindoline-3,2′-quinazolines were designed as potential SIRT1 inhibitors. monash.edunih.gov Several of these synthesized compounds showed encouraging inhibition of the yeast homolog of mammalian SIRT1, Sir2, in vitro, with some exhibiting dose-dependent inhibition. monash.edunih.gov

Mdm2-p53 Inhibition: The interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor p53 is a key target in cancer therapy. beilstein-journals.orgmdpi.comacs.org Spirooxindoles have been designed as potent small-molecule inhibitors of this interaction. mdpi.comacs.org These compounds mimic key p53 residues, disrupting the MDM2-p53 complex and restoring p53 function. mdpi.com A series of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones also showed potential as MDM2-p53 inhibitors, with cytotoxic and antiproliferative activities in the micromolar range. beilstein-journals.org

PLK4 Inhibition: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. acs.orgnih.govnih.gov Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones have been identified as potent and orally bioavailable inhibitors of PLK4. acs.orgnih.govnih.govgoogle.com These compounds have shown antiproliferative activity and have demonstrated efficacy in xenograft models of human breast cancer. acs.orgnih.gov

Below is a table summarizing the enzyme inhibition activities of various spirocyclic compounds.

Enzyme Target Spirocyclic Scaffold Biological Activity Reference
Pks132-Oxa-6-azaspiro[3.4]octanePotent inhibition of M. tuberculosis Pks13 nih.gov
3CL ProteaseSpiroazetidinePotent inhibition of SARS-CoV-2 3CLpro nih.govacs.org
SIRT1Spiroindoline-3,2′-quinazolineInhibition of Sir2 protein monash.edunih.gov
Mdm2-p53SpirooxindoleInhibition of MDM2-p53 interaction mdpi.comacs.org
PLK4Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-onePotent inhibition of PLK4 acs.orgnih.govnih.gov

Antimicrobial and Antiviral Activity Investigations

The unique structural properties of spirocyclic compounds have made them attractive candidates for the development of new antimicrobial and antiviral agents.

Anti-tuberculosis Activity: Several spirocyclic compounds have shown promising activity against Mycobacterium tuberculosis. mdpi.comacs.orgtandfonline.comresearchgate.netsophion.co.jp A series of spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives exhibited high in vitro activity against the H37Rv strain of M. tuberculosis, with some compounds having lower minimum inhibitory concentrations than the frontline drug isoniazid. mdpi.com Another class of spirocyclic compounds demonstrated remarkable in vivo efficacy in a murine model of tuberculosis, showing a significant reduction in bacterial load. acs.org The anti-tuberculosis activity of these compounds is often linked to the inhibition of essential mycobacterial enzymes like Pks13. nih.gov

Anti-SARS-CoV-2 Activity: Spirocyclic compounds have emerged as potent inhibitors of SARS-CoV-2. nih.govnih.govnih.govmdpi.comsemanticscholar.org As mentioned previously, these compounds can target the viral 3CL protease, which is essential for viral replication. nih.govnih.gov Structure-guided design has led to spirocyclic inhibitors with high potency and favorable safety profiles. nih.govnih.gov Some spirooxindole derivatives have also shown antiviral activity against both SARS-CoV-2 and MERS-CoV. mdpi.com Additionally, certain spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives have demonstrated potent inhibition of the SARS-CoV-2 RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein. semanticscholar.org

The table below summarizes the antimicrobial and antiviral activities of selected spirocyclic compounds.

Activity Spirocyclic Scaffold Target/Mechanism Reference
Anti-tuberculosisSpiro[azetidine-3,5′-furo[3,4-d]pyrimidine]Not specified mdpi.com
Anti-tuberculosisSpirocyclic piperidine (B6355638) derivativesPks13 inhibition nih.govacs.org
Anti-SARS-CoV-2Spiroazetidine3CL Protease inhibition nih.govacs.org
Anti-SARS-CoV-2SpirooxindoleNot specified mdpi.com
Anti-SARS-CoV-2Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine]RdRp and Spike Glycoprotein inhibition semanticscholar.org

Interaction with Biological Macromolecules and Pathways

The biological effects of spirocyclic compounds are a result of their interactions with various macromolecules and cellular pathways.

DNA Binding: Certain spirocyclic hybrids, particularly those containing indole (B1671886) or oxindole (B195798) units, are recognized as excellent DNA binders. nih.govingentaconnect.com This interaction can interfere with cellular division processes.

Cell Cycle Arrest: By interacting with key cellular targets, spirocyclic compounds can induce cell cycle arrest at different phases. nih.govingentaconnect.com For example, inhibitors of PLK4, a critical regulator of the cell cycle, can lead to mitotic infidelity and ultimately cell death in cancer cells. acs.orgnih.govpensoft.net Similarly, by disrupting the MDM2-p53 interaction, spirocyclic compounds can reactivate p53-mediated pathways, leading to cell cycle arrest and apoptosis. beilstein-journals.orgmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of spirocyclic compounds. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

For anti-tuberculosis spirocyclic compounds, SAR studies have revealed the importance of the methyl dihydrospiropiperidine structure for retaining activity. acs.org Replacement of the piperidine moiety with pyrrolidine (B122466) or acyclic analogues resulted in a loss of activity. acs.org In the case of Pks13 inhibitors, reducing the lipophilicity (logDpH7.4) of the spirocyclic moiety was tolerated and led to decreased off-target effects, such as inhibition of the hERG channel. nih.gov

In the development of 3CL protease inhibitors, SAR studies have shown that the incorporation of spirocyclic elements allows for the exploration of new chemical space in the S4 region of the enzyme's binding site, leading to enhanced potency. nih.gov The choice of the spirocycle and its substituents significantly influences the inhibitory activity. nih.gov

For PLK4 inhibitors, optimization of a spiro[cyclopropane-1,3′-indolin]-2′-one series was guided by computational modeling and SAR from an analogous series. acs.orgnih.gov These studies led to compounds with improved physicochemical and pharmacokinetic properties. acs.orgnih.gov

Future Directions and Research Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient, stereoselective synthetic routes to access specific enantiomers or diastereomers of 6-oxa-2-azaspiro[3.4]octan-8-ol and its parent scaffold is a critical area of ongoing research. While general methods for creating spirocyclic systems exist, achieving high stereocontrol in multi-step syntheses remains a challenge. rsc.org

Future efforts will likely focus on asymmetric catalysis to install the key stereocenters early in the synthetic sequence. Chiral catalysts could be employed in reactions such as intramolecular cyclizations or annulation strategies to build the spirocyclic core with high enantiomeric excess. rsc.org For instance, methods developed for the synthesis of related spirocyclic prolines and other azaspiro compounds could be adapted. chemrxiv.org Research into the synthesis of specific enantiomers, such as (S)-6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid, highlights the demand for stereochemically pure building blocks. bldpharm.com The development of scalable, multi-gram syntheses will be crucial for advancing these compounds from laboratory-scale research to preclinical development. chemrxiv.org

Exploration of Underexplored Derivatization and Functionalization Pathways

The this compound core presents multiple points for chemical modification, including the secondary amine, the hydroxyl group, and the carbon backbone. While the amine is a common site for derivatization, future research will delve into more complex functionalization strategies to explore a wider chemical space.

This includes the development of derivatives at various positions on the scaffold, such as the synthesis of 2-(6-Oxa-2-azaspiro[3.4]octan-2-yl)ethan-1-ol, to probe structure-activity relationships (SAR) in greater detail. bldpharm.comacs.org The synthesis of analogues with modifications on the tetrahydrofuran (B95107) ring, for example, could lead to improved properties. semanticscholar.org The exploration of diverse linkage chemistries will allow the scaffold to be incorporated into a broader range of molecular architectures, moving beyond simple amide bond formations. nih.gov This will enable the creation of novel chemical entities with potentially new biological activities.

Integration of Advanced Computational Methods for Rational Design

Structure-based drug design (SBDD) and other computational approaches are becoming indispensable tools in modern medicinal chemistry. For the 6-oxa-2-azaspiro[3.4]octane scaffold, these methods can guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Computational modeling has already been successfully applied in the optimization of inhibitors containing this spirocycle. For example, in the development of SARS-CoV-2 3CL protease inhibitors, the 6-oxa-2-azaspiro[3.4]octane moiety was identified as providing a balanced profile of activity and metabolic stability. acs.orgacs.org Similarly, in the design of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a strategy combining lipophilic ligand efficiency (LLE) calculations and SBDD led to the discovery of potent and reversible inhibitors featuring a related 7-oxa-5-azaspiro[3.4]octan-6-one core. acs.org Future work will likely involve more sophisticated modeling techniques, such as free energy perturbation (FEP) calculations, to more accurately predict binding affinities and guide synthetic efforts toward the most promising candidates, thereby reducing the number of compounds that need to be synthesized and tested.

Broadening Applications in Chemical Biology and Preclinical Drug Discovery

The 6-oxa-2-azaspiro[3.4]octane scaffold has demonstrated its utility in the development of inhibitors for several important drug targets. Its incorporation into molecules targeting viral proteases, bacterial enzymes, and metabolic enzymes showcases its versatility.

Key research findings highlight its potential in various therapeutic areas:

Antiviral Agents: A derivative of 6-oxa-2-azaspiro[3.4]octane was a key component in the development of S-892216, a second-generation inhibitor of the SARS-CoV-2 3CL protease, demonstrating potent antiviral activity. acs.orgacs.org

Antituberculosis Agents: The scaffold was used to modify a benzofuran-based inhibitor of Pks13, a critical enzyme in Mycobacterium tuberculosis. The resulting compound showed good potency, microsomal stability, and reduced off-target activity. nih.gov

Neurological and Metabolic Disorders: A related spirocyclic lactam, (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one, was identified as a potent and reversible inhibitor of monoacylglycerol lipase (MAGL), a target for various neurological and metabolic diseases. acs.org

Future preclinical studies will aim to expand upon these initial successes. This involves evaluating the efficacy of these compounds in relevant animal models of disease, assessing their pharmacokinetic and safety profiles in greater detail, and exploring their potential against a wider range of therapeutic targets. The scaffold's utility as a rigid, three-dimensional building block makes it an attractive candidate for developing chemical probes to study biological pathways and for inclusion in fragment-based screening libraries to identify novel starting points for drug discovery programs. chemshuttle.comgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.